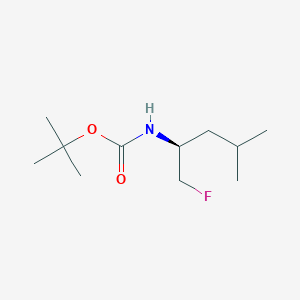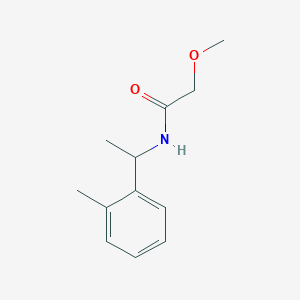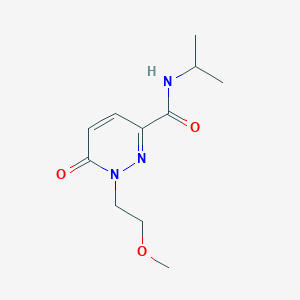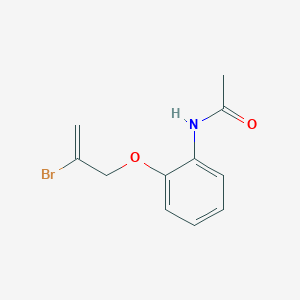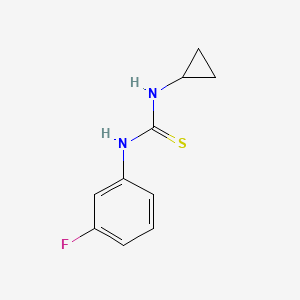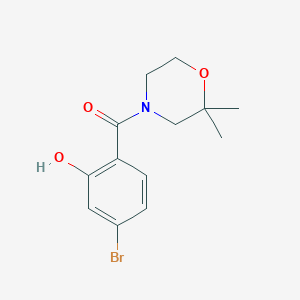
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H16BrNO3 This compound is of interest due to its unique chemical structure, which includes a brominated phenol and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,2-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-bromo-2-hydroxybenzaldehyde in a suitable solvent such as methanol.
- Adding 2,2-dimethylmorpholine to the solution.
- Introducing a catalyst, such as a Lewis acid, to facilitate the reaction.
- Stirring the mixture at a specific temperature and time to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
科学研究应用
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated phenol moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone.
2,2-Dimethylmorpholine: Another precursor used in the synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A compound with a similar brominated phenol structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated phenol and a morpholine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
(4-bromo-2-hydroxyphenyl)-(2,2-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2)8-15(5-6-18-13)12(17)10-4-3-9(14)7-11(10)16/h3-4,7,16H,5-6,8H2,1-2H3 |
InChI 键 |
NTMOPXORNICLGA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCO1)C(=O)C2=C(C=C(C=C2)Br)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
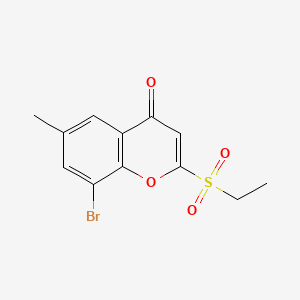
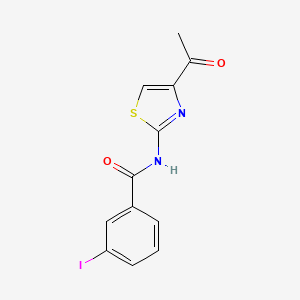
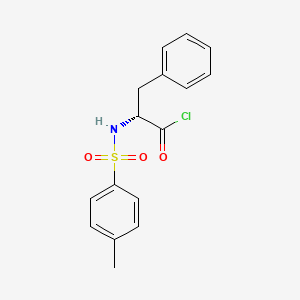
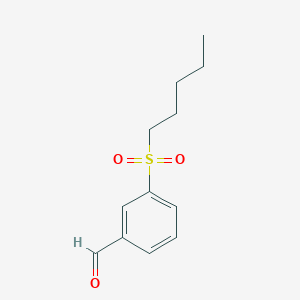
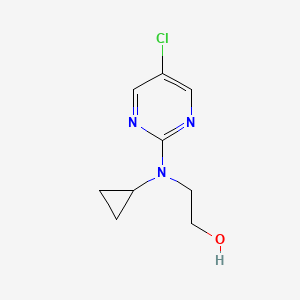
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
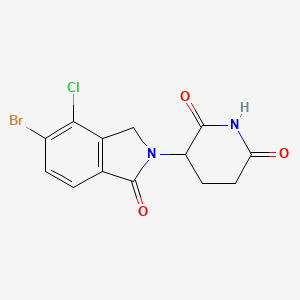
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
